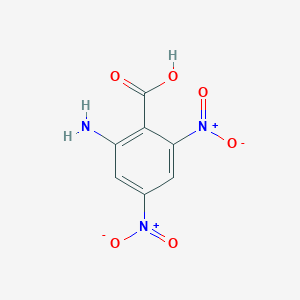

2-Amino-4,6-dinitrobenzoic acid

Overview

Description

2-Amino-4,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H5N3O6 . It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of 2-Amino-4,6-dinitrobenzoic acid or similar compounds often involves complex chemical reactions. For instance, an energetic Copper (II) complex based on 3,5 dinitrobenzoic acid was synthesized from copper nitrate, 3,5 dinitrobenzoic acid, and 1,10 phenanthroline . The complex was characterized by elemental analysis, FTIR, and UV–Vis spectrometry .Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dinitrobenzoic acid can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectrum analysis, and UV–visible–NIR analysis . The compound has a molecular weight of 227.131 Da .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-4,6-dinitrobenzoic acid can be complex and varied. For example, the decomposition, kinetics, and reaction mechanism for the decomposition reaction of a Copper (II) complex based on 3,5 dinitrobenzoic acid were studied using thermogravimetry and differential scanning calorimetry analyses .Scientific Research Applications

Decarboxylative C-N Cross-Coupling Reactions

This compound can be utilized in decarboxylative carbon-nitrogen cross-coupling reactions, which are valuable for constructing complex nitrogen-containing molecules often found in pharmaceuticals and agrochemicals .

Synthesis of Zwitterionic Azaspirocyclic Hydantoins

It serves as a precursor for synthesizing zwitterionic azaspirocyclic hydantoins through reactions with various carbodiimides. This process involves an in situ intramolecular dearomatization reaction .

Preparation of 1-(2,4-Dinitrophenyl)ethanone

2-Amino-4,6-dinitrobenzoic acid can be used to prepare 1-(2,4-dinitrophenyl)ethanone by condensation with dimethyl malonate followed by a subsequent decarboxylation reaction .

Spectrophotometric Determination of Pharmaceuticals

The compound has been used in the spectrophotometric determination of diazepam in pure samples and pharmaceutical preparations, showcasing its role in analytical chemistry .

Chromophore Probe for Capillary Zone Electrophoresis

It acts as a chromophore probe for the analysis of perfluorinated carboxylic acids in water by capillary zone electrophoresis, a technique used for separating ionic species by their charge and frictional forces .

Production of Dinitro-Benzoyl Chloride

This acid can be used to produce 2,4-dinitro-benzoyl chloride, which is an intermediate in organic synthesis and has various applications in chemical research .

Safety and Hazards

Mechanism of Action

Target of Action

It is commonly used for industrial and scientific research purposes .

Mode of Action

Similar compounds like 2,4-dinitrobenzoic acid have been used in decarboxylative c-n cross-coupling reactions and to synthesize zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction .

Biochemical Pathways

It’s worth noting that amino acids, which this compound is a derivative of, are formed via biosynthetic pathways that are ubiquitous across most forms of life .

Result of Action

It’s known that nitroaromatic compounds can have significant effects when present in contaminated environments .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,6-dinitrobenzoic acid. For instance, in the area of former ammunition plants, contaminations caused by explosives and their degradation products, including nitroaromatic compounds like 2-Amino-4,6-dinitrobenzoic acid, are of great environmental relevance .

properties

IUPAC Name |

2-amino-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJZCQXAXGNLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930776 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dinitrobenzoic acid | |

CAS RN |

140380-55-8 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140380558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82I9VTX41R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

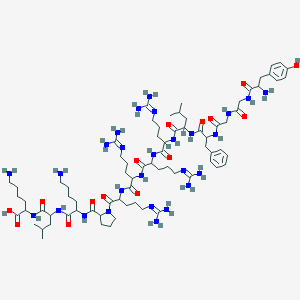

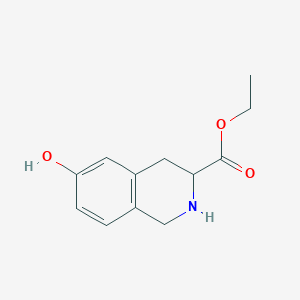

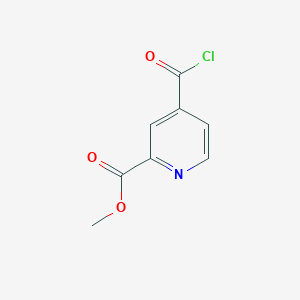

Feasible Synthetic Routes

Q & A

Q1: What is 2-amino-4,6-dinitrobenzoic acid and why is it relevant?

A1: 2-Amino-4,6-dinitrobenzoic acid is an aromatic compound characterized by a benzene ring with a carboxylic acid group (-COOH), an amine group (-NH2), and two nitro groups (-NO2) attached. It is a significant environmental contaminant often found in groundwater and soil near former ammunition production and disposal sites. [, , ] This compound is a breakdown product of 2,4,6-trinitrotoluene (TNT), a widely used explosive. [, ]

Q2: How is 2-amino-4,6-dinitrobenzoic acid formed in the environment?

A2: 2-Amino-4,6-dinitrobenzoic acid arises from the transformation of TNT in the environment. This transformation can occur through both abiotic and biotic pathways. Abiotic pathways include photodegradation, while biotic pathways involve the metabolic activity of plants and microorganisms. For example, studies have identified 2-amino-4,6-dinitrobenzoic acid as a product of TNT metabolism in aquatic systems containing the plant Myriophyllum aquaticum. []

Q3: How is 2-amino-4,6-dinitrobenzoic acid detected and quantified in environmental samples?

A3: Several analytical techniques are employed to detect and quantify 2-amino-4,6-dinitrobenzoic acid in environmental matrices. Common methods include:

- High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC/PDA): This technique separates and quantifies different compounds in a sample based on their interactions with a stationary phase and a mobile phase. []

- Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and concentration of compounds in a sample. []

- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This highly sensitive and selective technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. []

Q4: What are the potential toxicological implications of 2-amino-4,6-dinitrobenzoic acid?

A4: Research suggests that 2-amino-4,6-dinitrobenzoic acid might pose genotoxic risks. [] Studies have demonstrated its mutagenicity in bacterial assays using Salmonella typhimurium strains, indicating its potential to cause DNA mutations. [] Moreover, it has been shown to induce chromosomal aberrations in Chinese hamster fibroblasts and micronuclei formation in human hepatoma cells, further supporting its genotoxic potential. []

Q5: How does the structure of 2-amino-4,6-dinitrobenzoic acid relate to its potential toxicity?

A5: The presence of nitro groups (-NO2) and the amine group (-NH2) in the structure of 2-amino-4,6-dinitrobenzoic acid likely contributes to its potential toxicity. These functional groups can undergo metabolic transformations within biological systems, potentially leading to the formation of reactive species that can damage DNA and other cellular components. []

Q6: What are the ongoing research directions regarding 2-amino-4,6-dinitrobenzoic acid?

A6: Current research focuses on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)